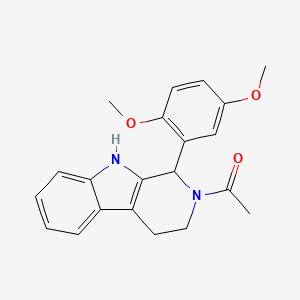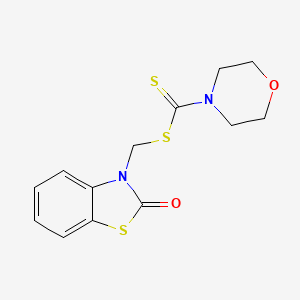
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as Fmoc-L-3,4-difluorophenylalanine, is a compound that has gained significant attention in the field of scientific research. This compound is a derivative of phenylalanine and is commonly used in the synthesis of peptides and proteins.
作用機序
The mechanism of action of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine is related to its hydrophobicity. The introduction of the fluorine atom at the 3 and 4 positions of the phenyl ring increases the hydrophobicity of the compound. This hydrophobicity enhances the stability of the resulting peptide or protein by reducing its susceptibility to proteolysis.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine has no known biochemical or physiological effects. Its effects are limited to the stability of the resulting peptide or protein.
実験室実験の利点と制限
The advantages of using N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in lab experiments include its ability to enhance the stability of the resulting peptide or protein. This stability can be beneficial in studies that require the use of stable peptides or proteins. The limitations of using N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in lab experiments include its cost and the complexity of its synthesis.
将来の方向性
There are several future directions for the use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in scientific research. One direction is the use of this compound in the synthesis of stable peptides and proteins for use in drug discovery. Another direction is the use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in the development of new methods for the synthesis of peptides and proteins. Additionally, the use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in the field of proteomics may lead to the discovery of new biomarkers for disease diagnosis and treatment.
合成法
The synthesis of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine involves several steps. The first step involves the protection of the amine group of phenylalanine with a Boc (tert-butyloxycarbonyl) group. The second step involves the introduction of a fluorine atom at the 3 and 4 positions of the phenyl ring using a palladium-catalyzed cross-coupling reaction. The final step involves the removal of the Boc group and the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group to protect the amine group.
科学的研究の応用
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine has numerous applications in scientific research. One of the most significant applications is in the synthesis of peptides and proteins. The introduction of the fluorine atom at the 3 and 4 positions of the phenyl ring enhances the stability of the resulting peptide or protein. This stability is due to the increased hydrophobicity of the compound, which reduces the susceptibility of the peptide or protein to proteolysis.
特性
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-24(22,23)20(16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBPXXQWJOUIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5232180.png)
![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)


![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)